molecular formula C12H3Br7O B1368656 2,2',3,4,4',5,6-Heptabromodiphenyl ether CAS No. 189084-67-1

2,2',3,4,4',5,6-Heptabromodiphenyl ether

Cat. No.: B1368656
CAS No.: 189084-67-1
M. Wt: 722.5 g/mol
InChI Key: GVNRIAPLVGNZPL-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₃Br₇O. It is a brominated flame retardant used in various consumer products to reduce flammability. This compound is known for its persistence in the environment and potential health impacts, making it a subject of scientific research and regulatory scrutiny .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to achieve the desired degree of bromination .

Industrial Production Methods: In industrial settings, the production of 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether follows similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is extensively studied for its environmental impact and biological effects. It is used in research to understand:

Mechanism of Action

The mechanism of action of 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether involves its interaction with biological systems, particularly its ability to disrupt endocrine function. It can bind to hormone receptors, interfere with hormone synthesis, and alter the expression of hormone-responsive genes. These interactions can lead to various adverse health effects, including reproductive and developmental toxicity .

Comparison with Similar Compounds

  • 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
  • 2,2’,4,4’,5,6’-Hexabromodiphenyl ether
  • 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether

Comparison: 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. Compared to hexabromodiphenyl ethers, it has higher bromine content, leading to greater flame retardant efficiency but also increased persistence and potential toxicity .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNRIAPLVGNZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583561
Record name 2,2',3,4,4',5,6-Heptabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189084-67-1
Record name 2,2',3,4,4',5,6-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5,6-Heptabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,6-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6D6DTP55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of optimizing extraction procedures for polybrominated diphenyl ethers (PBDEs) like 2,2',3,4,4',5,6-Heptabromodiphenyl ether in environmental samples?

A1: Optimizing extraction procedures is crucial for accurate and reliable determination of PBDEs in environmental matrices like bivalve molluscs []. These organisms are known to accumulate contaminants, and PBDEs, being persistent organic pollutants, pose potential risks to both human and ecosystem health. By maximizing extraction efficiency, researchers can obtain more precise data on PBDE concentrations, enabling better risk assessment and informing mitigation strategies.

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